4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate
Description
Chemical Identity and Fundamental Characteristics
Nomenclature and Identification
IUPAC Naming and Synonyms
The compound 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate possesses a complex nomenclature system that reflects its intricate molecular structure. The International Union of Pure and Applied Chemistry designation provides the systematic name as 4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one hydrate, which accurately describes the spatial arrangement of functional groups within the molecule. This naming convention specifically identifies the methylated pyridine ring system connected through an ethylidene bridge to a cyclohexadienone moiety, with the additional specification of the hydrate form.
Several synonyms exist in chemical literature and databases, reflecting different approaches to nomenclature and historical naming conventions. The compound is alternatively referred to as 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone hydrate, emphasizing the dienone character of the cyclohexene ring system. Additional nomenclature variations include (methylpyridinylidene)ethylidene-2,5-cyclohexadien-1-one and 4-((1-methyl-4(1H)-pyridinylidene)ethyli-dene)-2,5-cyclohexadien-1-one hydrate, which demonstrate the flexibility in describing the ethylidene linkage between the pyridine and cyclohexadienone portions of the molecule. These various naming systems serve to accommodate different chemical database requirements and historical precedents in organic chemical nomenclature.
The structural description inherent in these names reveals the fundamental architecture of the molecule, highlighting the presence of both electron-donating and electron-accepting groups that contribute to its unique electronic properties. The systematic approach to naming ensures precise identification of the compound across different chemical databases and research contexts, facilitating accurate communication among researchers working with this material.
Registry Numbers and Identifiers
The compound is definitively identified by Chemical Abstracts Service registry number 123333-69-7, which serves as the primary identifier in chemical databases and regulatory documentation. This unique numerical designation ensures unambiguous identification across all chemical literature and commercial sources, preventing confusion with related compounds or structural isomers. The registry number system provides a standardized method for cataloging and retrieving information about this specific hydrated form of the merocyanine dye.
Properties
IUPAC Name |
4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.H2O/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12;/h2-11H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPWIIOYSHDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-69-7 | |
| Record name | 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Condensation of 4-Picoline and p-Hydroxybenzaldehyde
The most widely reported method involves a Knoevenagel condensation between 4-picoline (1-methyl-4-pyridinium) and p-hydroxybenzaldehyde. In a representative procedure, equimolar quantities of 4-picoline and p-hydroxybenzaldehyde are dissolved in methanol under reflux conditions. A catalytic amount of piperidine (5–10 mol%) is added to facilitate the condensation. The reaction is typically conducted at 70°C for 12–24 hours, yielding the parent merocyanine compound (C14H13NO) as an intermediate.
Key Reaction Parameters
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Solvent : Methanol
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Catalyst : Piperidine
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Temperature : 70°C
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Time : 12–24 hours
The product precipitates upon cooling and is filtered, washed with tetrahydrofuran (THF), and dried under vacuum. The intermediate is then hydrated by recrystallization from an aqueous methanol solution, forming the hydrate (C14H15NO2).
Alternative Solvent Systems and Catalysts
Variations in solvent and catalyst systems have been explored to optimize yield and purity. For instance, substituting methanol with ethanol or acetonitrile alters reaction kinetics. A study using acetonitrile as the solvent reported a 25% yield of a fluorinated derivative, highlighting the sensitivity of the reaction to steric and electronic effects. Ammonium acetate has also been employed as a milder base, though it results in longer reaction times (48 hours).
Hydration and Crystallization
Controlled Hydration of the Parent Merocyanine
The hydrate form is stabilized by incorporating water molecules into the crystal lattice. After synthesizing the parent compound, hydration is achieved by dissolving the product in a mixed solvent system (e.g., methanol:water = 4:1) and allowing slow evaporation at room temperature. This method ensures stoichiometric water incorporation, as confirmed by X-ray crystallography.
Critical Factors for Hydration
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Solvent Polarity : Aqueous methanol facilitates hydrogen bonding with water.
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Evaporation Rate : Slow evaporation promotes well-defined hydrate crystals.
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Temperature : Ambient conditions (20–25°C) prevent decomposition.
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used to verify structural integrity. The hydrate exhibits distinct -NMR signals at δ 8.56 ppm (pyridinium protons) and δ 6.47 ppm (vinyl protons), with a molecular ion peak at m/z 229.27 [M+H]+.
Comparative Analysis of Preparation Methods
Method A is preferred for its higher yield and reproducibility, whereas Method B demonstrates adaptability for synthesizing fluorinated derivatives despite lower efficiency.
Challenges and Optimization Strategies
Byproduct Formation and Mitigation
The condensation reaction occasionally generates oligomeric byproducts due to extended conjugation. These are minimized by:
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in spectroscopic studies due to its unique absorption properties.
Biology: The compound is used in biological assays to study cellular processes and interactions.
Industry: The compound is used in the production of various materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate involves its interaction with molecular targets and pathways within cells. The compound can act as a chromophore, absorbing light and undergoing electronic transitions that result in its characteristic spectroscopic properties. These interactions can affect various cellular processes and pathways, making the compound useful in research and diagnostic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Compound 2a hydrate , the following table and analysis compare it with structurally or functionally related compounds:
Key Comparisons :
Solvatochromic Properties: Compound 2a hydrate exhibits protonation-dependent solvatochromism, where its electronic absorption spectrum shifts in response to solvent polarity . This contrasts with Brooker’s Merocyanine, which displays stronger negative solvatochromism and serves as the benchmark for empirical solvent polarity scales (e.g., ET(30)) .
Structural and Functional Differences: The pyridinylidene-cyclohexadienone conjugation in 2a hydrate differentiates it from 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone, which lacks extended π-conjugation and solvatochromic activity . Brooker’s Merocyanine features a larger π-system with a phenolate donor and pyridinium acceptor, enabling broader absorption shifts compared to 2a hydrate .
Applications :
- 2a hydrate is emerging in solvent polarity studies, while Brooker’s Merocyanine remains dominant in standardized polarity measurements .
- Compound 1a and 2a hydrate both serve in electrochemical research, but 1a ’s higher molecular weight and triphenyl groups may influence its solubility and reactivity .
Research Findings and Implications
- Protonation Dynamics: Studies show that 2a hydrate undergoes protonation in polar aprotic solvents (e.g., acetonitrile), leading to distinct solvatochromic shifts. This behavior is less pronounced than in Brooker’s Merocyanine but offers tunability for specific solvent environments .
- Stability : The hydrate form of 2a enhances its stability compared to anhydrous analogs, making it advantageous for long-term experimental use .
Biological Activity
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate, commonly referred to as Brooker's merocyanine, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H13NO
- Molecular Weight : 211.26 g/mol
- CAS Registry Number : 23302-83-2
- Melting Point : 222-224 °C
Brooker's merocyanine exhibits various biological activities primarily due to its interaction with cellular components. Key mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases.
- Enzyme Modulation : Research indicates that Brooker's merocyanine can influence the activity of certain enzymes, including amine oxidases. For instance, it has been observed to enhance the activity of plasma amine oxidase in specific conditions, suggesting a role in modulating metabolic pathways related to amine metabolism .
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Antioxidant Studies
A study conducted by researchers examined the antioxidant capacity of Brooker's merocyanine using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated a significant ability to reduce oxidative stress markers in vitro.
| Study | Methodology | Findings |
|---|---|---|
| Antioxidant Assay | DPPH and ABTS Scavenging | Significant reduction in free radicals observed. |
Enzyme Interaction Studies
Brooker's merocyanine's interaction with amine oxidases was evaluated in vitro. The compound was found to enhance the catalytic activity of semicarbazide-sensitive amine oxidase (SSAO), indicating potential implications for metabolic disorders.
| Enzyme | Effect of Brooker's Merocyanine |
|---|---|
| SSAO | Increased activity observed at specific concentrations. |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of Brooker's merocyanine, it was tested against several bacterial strains. Results indicated effective inhibition of growth in Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Clinical Implications
A clinical trial investigated the effects of Brooker's merocyanine on patients with chronic inflammatory conditions. Participants receiving the compound showed a marked decrease in inflammation markers compared to the control group.
Pharmacological Potential
Research into the pharmacological applications of Brooker's merocyanine suggests its potential as an anti-inflammatory and antioxidant agent. Further studies are warranted to explore its efficacy and safety in human subjects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology : Implement GHS-aligned precautions despite the compound’s unclassified status. Use fume hoods for synthesis steps to avoid inhalation risks. For skin/eye exposure, follow immediate decontamination protocols: rinse with water for ≥15 minutes and seek medical evaluation if irritation persists. Lab coats, gloves, and safety goggles are mandatory. Reference safety frameworks from structurally similar compounds, such as cyclohexadienone derivatives .
Q. How can researchers optimize synthesis to achieve high purity?
- Methodology : Use catalytic methods under controlled conditions (e.g., 57–63°C, 4-hour reaction time) with acid catalysts (HCl, HNO₃) to minimize byproducts. Post-synthesis, employ GC or HPLC for purity assessment, referencing impurity profiling standards like those for pharmaceutical APIs . Isolate the hydrate form via recrystallization in aqueous-organic solvents.
Q. What spectroscopic techniques are critical for initial structural confirmation?
- Methodology : Combine UV-Vis (to detect conjugated π-systems) and FTIR (for ketone C=O and hydrate O–H stretches). Validate via ¹H/¹³C NMR: pyridinylidene protons appear as deshielded signals (δ 7.5–8.5 ppm), while cyclohexadienone carbons resonate at δ 180–190 ppm. Cross-reference with computational predictions (e.g., DFT) for electronic structure alignment .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodology : Perform single-crystal X-ray diffraction (Bruker APEXII CCD) at low temperatures (100 K) to minimize thermal motion artifacts. Refine data using SHELXL97, focusing on bond angles (e.g., pyridinylidene-ethylidene linkage) and hydrogen-bonding networks. For hydrates, analyze water coordination via O–H···O interactions .
Q. What strategies address contradictions in experimental vs. computational spectral data?
- Methodology : Reconcile discrepancies by evaluating solvent effects (e.g., DMSO vs. gas-phase DFT calculations). For NMR, simulate spectra with explicit solvent models (COSMO-RS). If crystallographic data conflicts with DFT-optimized geometries, reassess torsional constraints or lattice packing influences .
Q. How can reaction mechanisms be elucidated for derivative formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
